4-aminobenzoyl-n-hydroxysuccinimidyl carbamate
CAS No.: 1178554-79-4
Cat. No.: VC4159643
Molecular Formula: C12H10N2O6
Molecular Weight: 278.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178554-79-4 |
|---|---|
| Molecular Formula | C12H10N2O6 |
| Molecular Weight | 278.22 |
| IUPAC Name | 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoic acid |
| Standard InChI | InChI=1S/C12H10N2O6/c15-9-5-6-10(16)14(9)20-12(19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,19)(H,17,18) |
| Standard InChI Key | GJNMPIDEXWTEDJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
4-AASC (C₁₂H₁₁N₃O₅) features a carbamate bridge linking a 4-aminobenzoyl group to an NHS ester (Fig. 1A). The NHS ester acts as a leaving group, enabling nucleophilic substitution with amine-containing substrates . The planar aromatic system of the 4-aminobenzoyl moiety enhances solubility in polar aprotic solvents, while the carbamate group provides hydrolytic stability compared to ester linkages .
Synthetic Protocol
The synthesis follows a modified protocol from Cohen et al. (1993), adapted for 4-aminobenzoic acid :
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Reagents: Di(N-succinimidyl) carbonate (DSC) and 4-aminobenzoic acid.
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Conditions: Reflux in anhydrous acetonitrile for 1 hour.
Key Reaction:
This method avoids harsh conditions, preserving the integrity of the NHS ester .
Applications in Bioconjugation and Labeling
N-Glycan Labeling
4-AASC enables rapid labeling of N-glycans via reductive amination. Its NHS ester reacts with glycans’ reducing ends under mild aqueous conditions (pH 7–8, 25°C), forming stable urea derivatives . Compared to traditional hydrazide-based methods, 4-AASC reduces reaction times from 24 hours to 1–2 hours while minimizing glycan degradation .
Analytical Advantages
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Sensitivity: Derivatives exhibit strong UV absorption (λₘₐₓ = 254 nm) and fluorescence, enhancing detection limits in HPLC and MS .
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Compatibility: Stable in aqueous buffers (pH 2–9), enabling compatibility with enzymatic digestion workflows .
Table 1: Comparison of Labeling Reagents
| Reagent | Reaction Time | Stability (pH) | Detection Method |
|---|---|---|---|
| 4-AASC | 1–2 h | 2–9 | HPLC, MS |
| 6-AQC | 10 min | 2–7 | Fluorescence |
| Hydrazide | 24 h | 4–7 | MS |
Mechanistic Insights and Stability
Reactivity Profile
The NHS ester in 4-AASC undergoes nucleophilic attack by primary amines (e.g., lysine residues or glycan termini), releasing N-hydroxysuccinimide and forming a carbamate bond (Fig. 1B) . The reaction rate is pH-dependent, peaking at pH 8.5 due to amine deprotonation .
Hydrolytic Stability
4-AASC exhibits a half-life of 4 hours in aqueous buffer (pH 7.4, 25°C), surpassing NHS esters of carboxylic acids (t₁/₂ < 1 hour) . The carbamate linkage resists hydrolysis, ensuring minimal premature degradation during labeling .
Comparative Analysis with Analogous Reagents
6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC)
AQC, used for amino acid derivatization, shares the NHS carbamate backbone but differs in its aromatic system (quinoline vs. benzoyl) . Key distinctions:
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Reaction Speed: AQC reacts within 10 minutes due to the electron-withdrawing quinoline group .
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Applications: AQC targets primary amines in amino acids, while 4-AASC specializes in glycans .
Future Directions and Innovations
Multiplexed Labeling
Functionalizing 4-AASC with isotopically coded tags (e.g., ¹³C) could enable multiplexed glycan quantification via LC-MS, akin to TMT labeling in proteomics .
Biomedical Applications
Conjugating 4-AASC to anticancer drugs (e.g., doxorubicin) may enhance tumor targeting via glycan-specific delivery, leveraging overexpression of specific glycans in cancer cells .
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